molecular formula C24H17N3 B3287832 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole CAS No. 84833-17-0

4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B3287832
CAS No.: 84833-17-0
M. Wt: 347.4 g/mol
InChI Key: DXZRAGOWMLSWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is a chemical compound of significant interest in advanced materials and medicinal chemistry research. With a molecular formula of C 24 H 17 N 3 and a molecular weight of 347.41 g/mol, this compound belongs to the 1,2,4-triazole class, a scaffold renowned for its stability and ability to engage in various non-covalent interactions with biological targets . The 1,2,4-triazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . This makes such compounds valuable scaffolds for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies. The structural framework of 3,5-diphenyl-1,2,4-triazole has also been specifically investigated for use as pharmaceutical metal chelators, indicating potential in targeting metal-mediated disease pathways . Handling this compound requires standard laboratory safety precautions. It is classified with the signal word "Warning" and may cause serious eye irritation (H319) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols. Please be advised: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-naphthalen-2-yl-3,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3/c1-3-10-19(11-4-1)23-25-26-24(20-12-5-2-6-13-20)27(23)22-16-15-18-9-7-8-14-21(18)17-22/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZRAGOWMLSWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is C24H17N3C_{24}H_{17}N_3 with a molar mass of approximately 347.41 g/mol. The compound features a triazole ring substituted with two phenyl groups and a naphthalene moiety, which contributes to its biological activity.

Antibacterial Activity

  • Mechanism of Action : The antibacterial properties of 1,2,4-triazoles are primarily attributed to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. Research has shown that derivatives of 1,2,4-triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.
  • Case Studies :
    • A study demonstrated that certain triazole derivatives showed remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid. The introduction of halogen substituents enhanced the antibacterial efficacy of these compounds .
    • Another investigation reported that specific hybrids derived from 1,2,4-triazoles exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against various strains including E. coli and S. aureus .

Antifungal Activity

The antifungal potential of 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole has been explored in several studies:

  • Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes. This mechanism is crucial for developing antifungal agents.
  • Compounds from this class have shown effectiveness against Candida albicans and Aspergillus niger, highlighting their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

Research has indicated that triazole derivatives can also possess anticancer properties:

  • Some studies have reported that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways .
  • For instance, derivatives have been tested against breast cancer and leukemia cell lines with promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is essential for optimizing its biological activity:

  • The presence of electron-withdrawing groups (like halogens) on the phenyl rings has been shown to enhance antibacterial activity.
  • Modifications at the naphthalene position can also influence the compound's lipophilicity and bioavailability, affecting its overall efficacy .

Data Summary

Biological ActivityTarget OrganismsNotable Findings
AntibacterialE. coli, S. aureus, Bacillus subtilisEnhanced activity with halogen substitutions; superior to ciprofloxacin in some cases.
AntifungalCandida albicans, Aspergillus nigerEffective in inhibiting ergosterol synthesis.
AnticancerBreast cancer cellsInduces apoptosis; inhibits proliferation in various cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3,5-Diphenyl-4H-1,2,4-triazole (Parent Compound):

    • Exhibits planar geometry with strong π-π stacking interactions between phenyl groups.
    • Melting point: ~264–265°C .
    • Corrosion inhibition efficiency: 82.8% for mild steel in acidic media .
  • 4-(4-Hexyloxy/heptyloxy-phenyl)-4H-1,2,4-triazoles :

    • Alkoxy chains enhance lipophilicity, improving membrane permeability in biological systems.
    • Anticonvulsant activity: ED₅₀ = 37.3 mg/kg (compound 5f) with a protective index (PI) of 11.3, surpassing carbamazepine (PI = 6.4) .
  • 4-(2,6-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole: Crystal structure stabilized by N–H···N and C–H···π interactions.
  • 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole :

    • Expected higher melting point and thermal stability due to extended aromaticity.
    • Predicted enhanced corrosion inhibition via adsorption on metal surfaces due to naphthalenyl’s planar structure and electron-rich π-system .

Corrosion Inhibition Efficiency

Inhibitor Substrate Efficiency (%) Conditions Reference
3,5-Diphenyl-4H-1,2,4-triazole Mild steel (HCl) 82.8 1 M HCl, 298 K
3-Nitrobenzylidene derivative Mild steel (HCl) 89.7 1 M HCl, 298 K
3,5-Bis(4-methylthiophenyl)-4H-triazole Mild steel (HCl) 93.5 1 M HCl, 298 K
4-(2-Naphthalenyl) analog (predicted) Mild steel (HCl) ~85–90 (est.)

Key Trends : Bulky/electron-withdrawing substituents (e.g., nitro, methylthio) improve inhibition by enhancing adsorption on metal surfaces. The naphthalenyl group’s planar structure may similarly improve coverage and bonding .

Q & A

Q. What are the standard synthetic routes for 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by cooling and crystallization in ethanol-water mixtures to yield triazole derivatives (~65% yield) . Alternatively, coupling reactions with aldehydes (e.g., substituted benzaldehyde) in ethanol under acidic conditions (glacial acetic acid) and reflux for 4–8 hours are effective for forming Schiff base derivatives . Key factors affecting yield include solvent polarity (DMSO enhances cyclization), reaction time, and stoichiometric ratios of reactants. Purity is optimized via recrystallization (ethanol/water) or column chromatography.

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this triazole derivative?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy identifies N–H stretching (~3200 cm1^{-1}) and C=N/C–N vibrations (~1600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, C–N bond lengths in the triazole ring typically range from 1.31–1.38 Å, validated against CIF files .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 347.41 g/mol for C24_{24}H17_{17}N3_3) .

Q. How do substituent positions (naphthalenyl vs. phenyl groups) affect the compound's electronic properties based on empirical data?

  • Methodological Answer : Substituent effects are quantified via UV-Vis and photoluminescence (PL) spectroscopy. For instance:
PropertyValue (in CH2_2Cl2_2)Source
Absorption (λmax\lambda_{\text{max}})264 nm
Photoluminescence (λem\lambda_{\text{em}})367 nm
The naphthalenyl group enhances conjugation, red-shifting absorption/emission compared to phenyl-only analogs. Cyclic voltammetry (CV) can further measure HOMO/LUMO levels to assess electron transport capacity in OLEDs .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electron transport efficiency of this compound in OLED architectures?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (FMOs). Compare HOMO/LUMO gaps with experimental CV data (e.g., predicted HOMO: −5.8 eV; LUMO: −2.3 eV) .
  • Molecular Dynamics (MD) : Simulate thin-film morphology to evaluate charge-carrier mobility. Pair with thermal gravimetric analysis (TGA) data (e.g., 0.5% weight loss at 280°C ) to correlate thermal stability with device performance.
  • Machine Learning : Train models on existing optoelectronic datasets to predict structure-property relationships for novel derivatives .

Q. How can discrepancies in biological activity data between this compound and its derivatives be systematically analyzed?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substitutions (e.g., halogenation at phenyl groups ) and test against standardized assays (e.g., antifungal IC50_{50}). Use ANOVA to identify statistically significant activity differences.
  • Data Contradiction Resolution : Cross-validate results via orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity). For example, triazole derivatives with electron-withdrawing groups may show enhanced corrosion inhibition (80% efficiency in 0.5 M H2_2SO4_4 ) but reduced biocompatibility.

Q. What strategies improve the thermal stability of this triazole derivative in optoelectronic device applications?

  • Methodological Answer :
  • Substituent Engineering : Introduce tert-butyl or trifluoromethyl groups to sterically hinder thermal degradation .
  • Blending with Polymers : Embed the compound in poly(methyl methacrylate) (PMMA) matrices to enhance glass transition temperatures (TgT_g).
  • Accelerated Aging Tests : Monitor performance under continuous operation (e.g., 1000 hours at 85°C/85% RH) and compare with TGA data (decomposition onset >280°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.